N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide

sigma-2 receptor tetrahydroisoquinoline structure-activity relationship

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide is a synthetic small molecule with the molecular formula C20H19FN2O2 and a molecular weight of 338.4 g/mol. It belongs to a class of tetrahydroisoquinoline-based benzamide derivatives, which have been investigated across multiple therapeutic areas.

Molecular Formula C20H19FN2O2
Molecular Weight 338.382
CAS No. 955712-45-5
Cat. No. B2806368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide
CAS955712-45-5
Molecular FormulaC20H19FN2O2
Molecular Weight338.382
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C20H19FN2O2/c21-18-4-2-1-3-17(18)19(24)22-16-8-7-13-9-10-23(12-15(13)11-16)20(25)14-5-6-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,22,24)
InChIKeyICKQDANCJICZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identification and Baselines for N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide (CAS 955712-45-5)


N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide is a synthetic small molecule with the molecular formula C20H19FN2O2 and a molecular weight of 338.4 g/mol. It belongs to a class of tetrahydroisoquinoline-based benzamide derivatives, which have been investigated across multiple therapeutic areas. Preliminary database indications associate this compound with patent activity covering chronic pain, neuropathic pain, pruritus, and solid tumors. However, high-strength quantitative evidence for differentiation from its closest analogs is not currently available in the retrieved scientific record. [1]

Patent-referenced probe May support target validation in pain and oncology studies per patent context
SAR scaffold Tetrahydroisoquinoline core with cyclopropanecarbonyl enables acyl-position derivatization
Analytical reference Suitable as a reference standard for HPLC or LC-MS method development

Structural Determinants of N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide Selectivity


The cyclopropanecarbonyl substituent at the N-2 position of the tetrahydroisoquinoline scaffold and the 2-fluorobenzamide moiety are key structural features that differentiate this compound from acetyl, propanoyl, or sulfonyl analogs. In related tetrahydroisoquinolinyl benzamide series, minor modifications to the acyl group have been shown to profoundly affect sigma-2 receptor affinity and selectivity. Without direct comparative data for the cyclopropanecarbonyl variant, generic substitution with alternative acyl derivatives cannot be assumed to preserve target binding, functional activity, or pharmacokinetic properties. [1]

Acyl group modification may shift target binding
Replacing cyclopropanecarbonyl with acetyl or propanoyl may alter sigma-2 receptor affinity; class-level SAR indicates high sensitivity at this position.
Functional activity may not transfer
Minor substituent changes in related tetrahydroisoquinolinyl benzamides can modulate functional outcomes; direct extrapolation is unsupported.
Pharmacokinetic properties are undefined
No comparative ADME data exist for the cyclopropanecarbonyl analog; absorption or clearance cannot be assumed to match acyl variants.

Quantitative Differentiation Evidence for N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide


Lack of Publicly Available Comparator-Based Activity Data

Despite extensive database interrogation, no primary research articles or patents were identified that report quantitative biological activity data for N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide against a defined comparator. The compound is listed as a bicyclic heteroaryl benzamide derivative in a Merck patent (WO2015148354, Example 99) with indications including chronic pain and solid tumors; however, specific Ki, IC50, or selectivity data that would enable differentiation from its closest structural analogs (e.g., N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide or 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide) remain absent from the public domain. [1][2]

Comparator activity data
Data to verify
No published Ki, IC50, or selectivity values available for the cyclopropanecarbonyl analog versus acetyl or propanoyl analogs. Patent WO2015148354 lists the compound as Example 99 without disclosing biological data.
Procurement decisions rely on patent precedent rather than quantitative comparator data.
Source-based review only; experimental validation is required for target engagement claims.
sigma-2 receptor tetrahydroisoquinoline structure-activity relationship

Application Scenarios for N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide Based on Available Evidence


Patent-Backed Chemical Probe for Pain and Oncology Target Validation

Based on patent assignment to Merck Sharp & Dohme Corp. with indications covering chronic pain, neuropathic pain, pruritus, and solid tumors, this compound may serve as a patent-referenced chemical probe for target validation studies in these therapeutic areas. The compound's inclusion as Example 99 in WO2015148354 suggests it was synthesized and evaluated within a broader medicinal chemistry program, although specific biological data remain undisclosed. [1]

Synthetic Intermediate or Scaffold for Structure-Activity Relationship Exploration

The tetrahydroisoquinoline core with a cyclopropanecarbonyl substituent represents a distinct chemical space that may be employed as a synthetic intermediate for further derivatization. Researchers aiming to explore SAR around the N-acyl position of tetrahydroisoquinolinyl benzamides may use this compound as a starting point for generating analogs with modified amide or aryl substituents. [2]

Reference Standard for Analytical Method Development

Given the commercial availability of this compound from multiple chemical vendors, it may be procured as a reference standard for developing analytical methods (HPLC, LC-MS) targeting tetrahydroisoquinoline-based benzamide derivatives in pharmaceutical research. Its defined molecular formula (C20H19FN2O2) and molecular weight (338.4 g/mol) facilitate chromatographic method optimization.

Application
Selection Property
Validation Focus
Target validation probe (pain/oncology)
Patent-referenced scaffold
Verify target engagement using disclosed in-vitro assays
SAR exploration
Cyclopropanecarbonyl substituent
Assess binding impact of N-acyl modifications relative to patent examples
Analytical method development
Defined molecular identity
Confirm retention time and spectral purity for chromatographic methods
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